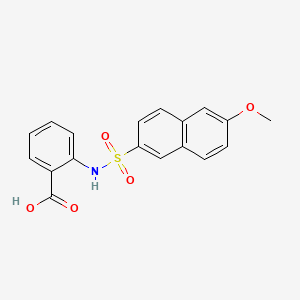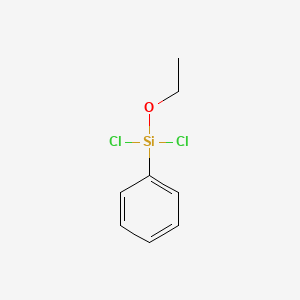
Dichloroethoxyphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroethoxyphenylsilane is an organosilicon compound with the molecular formula C8H10Cl2OSi. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloro and ethoxy groups attached to the silicon atom, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Dichloroethoxyphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{PhSiCl}_3 + \text{EtOH} \rightarrow \text{PhSiCl}_2(\text{OEt}) + \text{HCl} ]
In industrial settings, the production of dichloro(ethoxy)phenylsilane often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a controlled temperature range of 0-50°C and a molar ratio of ethanol to phenyltrichlorosilane of 1:1.
Analyse Chemischer Reaktionen
Dichloroethoxyphenylsilane undergoes various types of chemical reactions, including:
-
Hydrolysis: : In the presence of water, dichloro(ethoxy)phenylsilane hydrolyzes to form phenylsilanediol and hydrochloric acid. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{H}_2\text{O} \rightarrow \text{PhSi(OH)}_2 + 2\text{HCl} + \text{EtOH} ]
-
Substitution: : The chloro groups can be substituted with other nucleophiles such as amines or alcohols to form various derivatives. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{RNH}_2 \rightarrow \text{PhSi(NHR)}_2(\text{OEt}) + 2\text{HCl} ]
-
Reduction: : this compound can be reduced to phenylsilane using reducing agents like lithium aluminum hydride. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 2\text{LiCl} + 2\text{AlH}_3(\text{OEt}) ]
Wissenschaftliche Forschungsanwendungen
Dichloroethoxyphenylsilane has a wide range of applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of various organosilicon compounds, including siloxanes and silanes. It is also employed in the preparation of hyperbranched polymers and as a coupling agent in polymer chemistry .
-
Biology: : In biological research, dichloro(ethoxy)phenylsilane is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
-
Medicine: : The compound is investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
-
Industry: : this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .
Wirkmechanismus
The mechanism of action of dichloro(ethoxy)phenylsilane involves its reactivity with nucleophiles and electrophiles. The chloro groups are highly reactive and can be easily substituted by nucleophiles, while the ethoxy group can participate in condensation reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form stable bonds with a variety of elements, including carbon, oxygen, and nitrogen .
Vergleich Mit ähnlichen Verbindungen
Dichloroethoxyphenylsilane can be compared with other similar compounds such as phenylsilane, dichloromethylphenylsilane, and dichlorophenylsilane. These compounds share similar reactivity patterns but differ in their substituents and specific applications:
-
Phenylsilane (C6H5SiH3): : Unlike dichloro(ethoxy)phenylsilane, phenylsilane lacks chloro and ethoxy groups, making it less reactive in substitution reactions but useful as a reducing agent .
-
Dichloromethylphenylsilane (C7H8Cl2Si): : This compound has
Eigenschaften
CAS-Nummer |
18236-80-1 |
|---|---|
Molekularformel |
C31H18CuN6O9S.2Na |
Molekulargewicht |
0 |
Synonyme |
Dichloro(ethoxy)phenylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide](/img/new.no-structure.jpg)
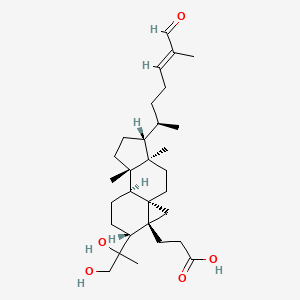
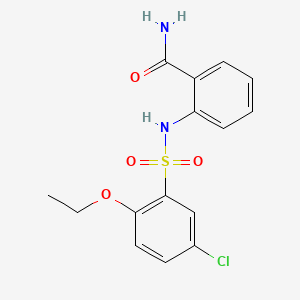
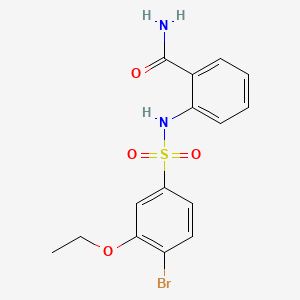

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173837.png)
![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)
